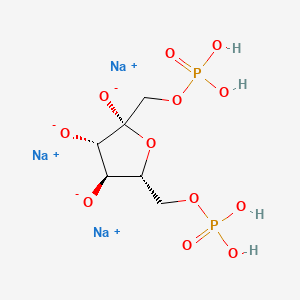
beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt: is a chemical compound with the molecular formula C6H11Na3O12P2. It is a trisodium salt of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), commonly used in biochemical research and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt typically involves the phosphorylation of fructose. The process includes the reaction of fructose with phosphoric acid in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar phosphates.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: : The major products formed from these reactions include different phosphorylated sugars and their derivatives, which are useful in various biochemical pathways .
Scientific Research Applications
Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt has numerous scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds.
Biology: It plays a role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and enzyme functions.
Mechanism of Action
The mechanism of action of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as phosphofructokinase and aldolase, facilitating the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate in glycolysis. This compound is crucial for energy production and regulation in cells .
Comparison with Similar Compounds
Similar Compounds
Beta-D-Fructofuranose, 2,6-bis(dihydrogen phosphate), sodium salt: Similar in structure but differs in the position of the phosphate groups.
D-Glucose, 1,6-bis(dihydrogen phosphate), trisodium salt: Another phosphorylated sugar with different biochemical roles.
Uniqueness: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt is unique due to its specific role in glycolysis and its ability to act as a key regulatory molecule in metabolic pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
94333-58-1 |
|---|---|
Molecular Formula |
C6H11Na3O12P2 |
Molecular Weight |
406.06 g/mol |
IUPAC Name |
trisodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate |
InChI |
InChI=1S/C6H11O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q-3;3*+1/t3-,4-,5+,6-;;;/m1.../s1 |
InChI Key |
WALHTMFLIQMWIB-HTKRKRNRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


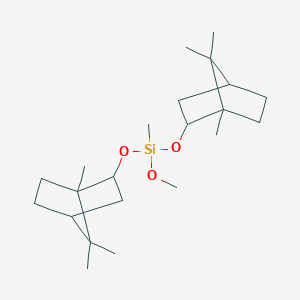
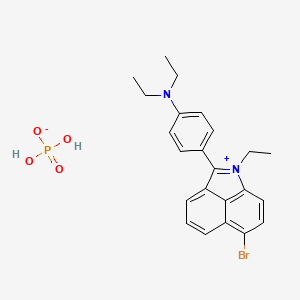
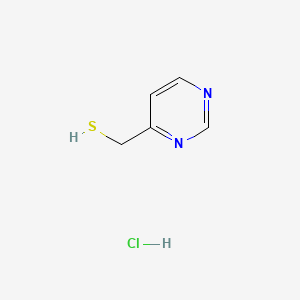

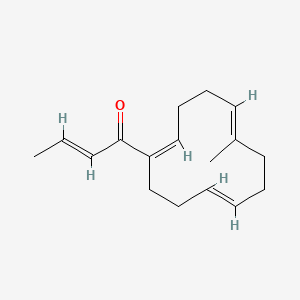
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
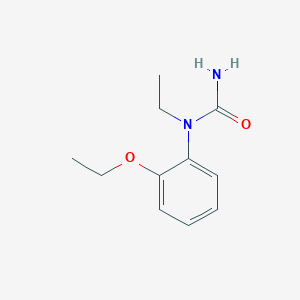
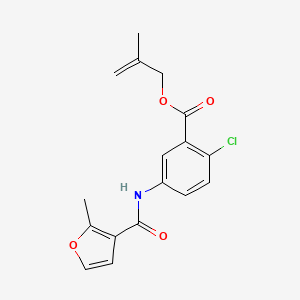
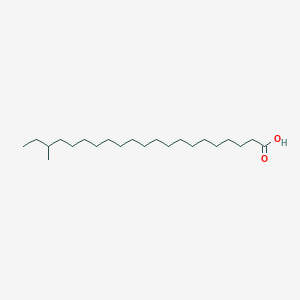
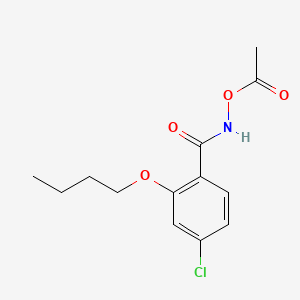
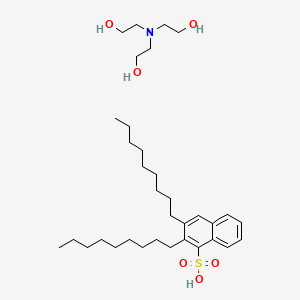
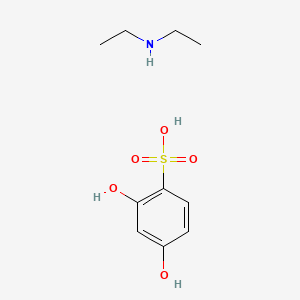

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
